molecular formula C30H25N5O3S B5218150 1-[Benzyl(phenyl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea

1-[Benzyl(phenyl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea

Cat. No.: B5218150
M. Wt: 535.6 g/mol
InChI Key: DSDYVXCFFYBHHT-UHFFFAOYSA-N
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Description

1-[Benzyl(phenyl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonamide group, a pyrimidine ring, and multiple aromatic rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Benzyl(phenyl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea typically involves multi-step organic reactions. One common approach is the condensation of benzylamine with phenyl isocyanate to form the intermediate benzyl(phenyl)urea. This intermediate is then reacted with 4,6-diphenylpyrimidine-2-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[Benzyl(phenyl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride

Properties

IUPAC Name

1-[benzyl(phenyl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N5O3S/c36-30(34-39(37,38)35(26-19-11-4-12-20-26)22-23-13-5-1-6-14-23)33-29-31-27(24-15-7-2-8-16-24)21-28(32-29)25-17-9-3-10-18-25/h1-21H,22H2,(H2,31,32,33,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDYVXCFFYBHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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